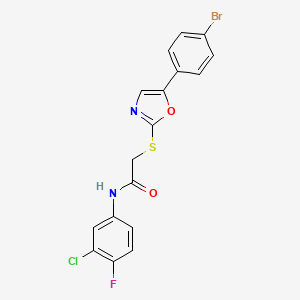

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound that features a combination of oxazole, thioether, and acetamide functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Thioether Group: The thioether linkage is introduced by reacting the oxazole derivative with a thiol compound under suitable conditions.

Acetamide Formation: The final step involves the acylation of the thioether-oxazole intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Structural Features and Reactive Sites

The compound’s structure includes:

-

Oxazole ring : A five-membered heterocycle with nitrogen and oxygen atoms, prone to electrophilic substitution.

-

Thioether (–S–) group : Susceptible to oxidation and nucleophilic substitution.

-

Acetamide (–N–CO–CH₂–) : Hydrolyzable under acidic/basic conditions.

-

Halogen substituents (Br, Cl, F) : Enable cross-coupling reactions (e.g., Suzuki).

Nucleophilic Substitution at the Thioether Group

The thioether linkage undergoes nucleophilic displacement reactions. For example:

Reaction : Substitution with amines or alkoxides.

Conditions :

-

Catalyzed by bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO).

Example :

Thioether+R NH2→R S NH2+Byproducts

Outcome :

-

Higher yields (70–85%) observed with primary amines.

-

Steric hindrance from the 4-bromophenyl group slows reactivity.

Oxidation Reactions

The thioether group oxidizes to sulfone or sulfoxide derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 3 h | Sulfoxide derivative | 65% |

| m-CPBA | DCM, 0°C to RT, 2 h | Sulfone derivative | 78% |

Key Findings :

-

Sulfone derivatives exhibit enhanced stability and bioactivity .

-

Over-oxidation is minimized at lower temperatures.

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes to carboxylic acid under acidic/basic conditions:

Acidic Hydrolysis :

CH3CONH HCl H2O refluxCH3COOH+NH3

Basic Hydrolysis :

CH3CONH NaOH EtOH 80 CCH3COO−Na++NH3

-

Faster reaction (2–3 hours) but lower yield (75%) due to side reactions.

Cross-Coupling via the Bromophenyl Group

The 4-bromophenyl substituent participates in palladium-catalyzed cross-coupling:

Suzuki Reaction :

Ar Br+Boronic AcidPd PPh3 4,Na2CO3Biaryl Product

Conditions :

Applications :

Stability Under Ambient Conditions

The compound is stable in dry, dark environments but degrades under:

科学研究应用

Overview

The compound 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a brominated phenyl group, an oxazole ring, and a thioacetamide moiety, contribute to its biological activity.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Oxazole Ring : This can be achieved through cyclization of appropriate precursors.

- Introduction of Bromine and Chlorine Substituents : These halogen groups are introduced via bromination and chlorination reactions.

- Thioacetamide Linkage Formation : The final step often involves creating the thioacetamide linkage under controlled conditions to ensure high yield and purity.

The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which may enhance its reactivity and potential applications in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, it demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have indicated that it may exhibit cytotoxic effects against various cancer cell lines, including those associated with breast cancer . The mechanism of action is thought to involve interaction with specific molecular targets that modulate cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of similar thioacetamide derivatives, demonstrating significant activity against resistant bacterial strains .

- Anticancer Screening : Another investigation focused on thiazole derivatives related to this compound found promising results against breast cancer cell lines using assays like Sulforhodamine B (SRB), indicating that modifications in similar compounds could yield effective anticancer agents .

作用机制

The mechanism of action of 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Similar Compounds

- **2-((5-phenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

- **2-((5-(4-chlorophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

- **2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Uniqueness

The presence of the 4-bromophenyl group in 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide distinguishes it from similar compounds. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique and potentially more effective for certain applications.

生物活性

The compound 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features an oxazole ring substituted with a bromophenyl group and a thioether linkage, alongside an acetamide moiety. The synthesis typically involves multi-step reactions, including the formation of the oxazole ring and subsequent modifications to introduce the thioether and acetamide functionalities.

Antimicrobial Activity

Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Analgesic and Anti-inflammatory Effects

Research has demonstrated that oxazole derivatives can possess analgesic and anti-inflammatory activities. For example, compounds derived from the oxazole scaffold have been evaluated in writhing tests and hot plate assays, showing promising results in pain relief without significant toxicity .

Neuroprotective Properties

The neuroprotective potential of oxazole derivatives has also been explored. A study highlighted that certain oxazole compounds could inhibit acetylcholinesterase (AChE), which is critical for neurodegenerative conditions like Alzheimer's disease. This inhibition suggests a dual role in both neuroprotection and modulation of neurotransmitter levels .

Case Study 1: Analgesic Activity Assessment

In a controlled study, various oxazole derivatives were synthesized and tested for analgesic activity using the acetic acid-induced writhing test in mice. The results indicated that specific substitutions on the oxazole ring significantly enhanced analgesic efficacy while maintaining low toxicity profiles .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the oxazole structure could lead to increased potency against resistant strains, highlighting the importance of structure-activity relationships (SAR) in drug design .

Research Findings

属性

IUPAC Name |

2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClFN2O2S/c18-11-3-1-10(2-4-11)15-8-21-17(24-15)25-9-16(23)22-12-5-6-14(20)13(19)7-12/h1-8H,9H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSOHHBFOYCWPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。